Spectroscopic Profile of 3,5-di-tert-butylchalcone 4'-carboxylic acid: A Technical Guide
Spectroscopic Profile of 3,5-di-tert-butylchalcone 4'-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3,5-di-tert-butylchalcone 4'-carboxylic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles of spectroscopic analysis for its constituent functional groups. This guide also includes standardized experimental protocols for acquiring such data and a workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The structure of 3,5-di-tert-butylchalcone 4'-carboxylic acid contains several key functional groups that give rise to characteristic spectroscopic signals: a carboxylic acid, an α,β-unsaturated ketone (chalcone backbone), two aromatic rings, and two tert-butyl groups. The predicted data for each spectroscopic technique are summarized in the tables below.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet, broad | 1H | -COOH |
| ~8.1 - 8.3 | Doublet | 2H | Aromatic CH (ortho to -COOH) |
| ~7.8 - 8.0 | Doublet | 2H | Aromatic CH (meta to -COOH) |
| ~7.6 - 7.8 | Doublet | 1H | β-vinylic CH |
| ~7.5 - 7.7 | Doublet | 1H | α-vinylic CH |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic CH (ortho to C=O) |
| ~7.6 - 7.7 | Triplet | 1H | Aromatic CH (para to C=O) |
| ~1.3 - 1.4 | Singlet | 18H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (ketone) |
| ~167 | C=O (carboxylic acid) |
| ~152 | Aromatic C-C(CH₃)₃ |
| ~145 | β-vinylic CH |
| ~138 | Aromatic C (para to -COOH) |
| ~135 | Aromatic C (ipso, attached to C=O) |
| ~130 | Aromatic CH (ortho to -COOH) |
| ~129 | Aromatic CH (meta to -COOH) |
| ~128 | Aromatic CH (ortho to C=O) |
| ~125 | Aromatic CH (para to C=O) |
| ~122 | α-vinylic CH |
| ~35 | -C (CH₃)₃ |
| ~31 | -C(C H₃)₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~3050 | Medium | C-H stretch (aromatic and vinylic) |
| ~2960 | Strong | C-H stretch (aliphatic, tert-butyl) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1660 | Strong | C=O stretch (ketone, conjugated) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1610 | Medium | C=C stretch (alkene) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~980 | Medium | C-H bend (trans-alkene) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 364 | [M]⁺, Molecular Ion |
| 349 | [M - CH₃]⁺ |
| 319 | [M - COOH]⁺ |
| 289 | [M - C(CH₃)₃]⁺ |
| 147 | [C₆H₄COOH]⁺ |
| 217 | [C₆H₃(C(CH₃)₃)₂]⁺ |
| 57 | [C(CH₃)₃]⁺ (base peak) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3,5-di-tert-butylchalcone 4'-carboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
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¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Integrate the peaks to determine the relative number of protons.
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¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
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Sample Preparation:
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Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
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Place the sample in the spectrometer and record the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Typically, spectra are collected over the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques for a molecule of this type include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
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Instrumentation: Employ a mass spectrometer capable of high-resolution measurements, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.
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Data Acquisition:
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Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often informative. For general fragmentation, positive ion mode ([M+H]⁺ or [M]⁺) is used.
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The mass-to-charge ratio (m/z) of the ions is measured.
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For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.
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Data Analysis: The resulting mass spectrum is a plot of relative ion intensity versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides information about the structure of the molecule.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of a chemical compound.
Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic techniques and the structural information obtained.




